3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide
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Overview
Description
- Its chemical formula is C20H23N3O3 .
- The compound features a quinazolinone core, which contributes to its diverse properties.
3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide: is a complex organic compound.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzoyl chloride, followed by cyclization to form the quinazolinone ring.
- The propanamide side chain can be introduced through acylation of the amine group.
- Reaction Conditions :
- Cyclization typically occurs under acidic conditions.
- Acylation requires the use of acylating agents (e.g., acyl chlorides) and base.
- Industrial Production :
- Industrial-scale production may involve modifications of these routes for efficiency and yield.
Chemical Reactions Analysis
- Reactions :
- Oxidation : The compound can undergo oxidation at the phenolic group.
- Reduction : Reduction of the quinazolinone ring may yield dihydroquinazolinones.
- Substitution : Substitution reactions can occur at the aromatic ring.
- Common Reagents and Conditions :
- Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employ reducing agents such as sodium borohydride or catalytic hydrogenation.
- Substitution: Aromatic substitution reactions with halogens or nucleophiles.
- Major Products :
- Oxidation: 4-hydroxy-3-methoxybenzoic acid.
- Reduction: Dihydroquinazolinones.
- Substitution: Various derivatives with modified substituents.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioactivity (e.g., antimicrobial, antioxidant).
- Medicine : May exhibit pharmacological effects (requires further study).
- Industry : Used in the synthesis of other compounds.
Mechanism of Action
- Targets and Pathways :
- The compound’s mechanism depends on its specific interactions with cellular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness :
- Its combination of a quinazolinone core and propanamide side chain sets it apart.
- Similar Compounds :
Properties
Molecular Formula |
C21H23N3O3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide |
InChI |
InChI=1S/C21H23N3O3/c1-14(2)24-13-22-19-10-7-16(12-18(19)21(24)26)23-20(25)11-6-15-4-8-17(27-3)9-5-15/h4-5,7-10,12-14H,6,11H2,1-3H3,(H,23,25) |
InChI Key |
CWDUCZUHMZAFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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